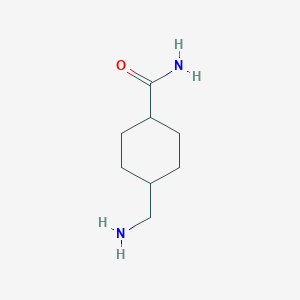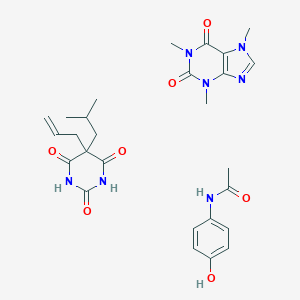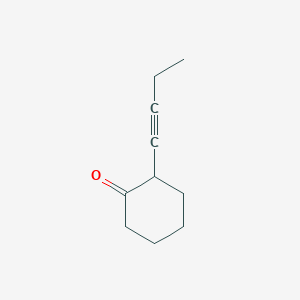
2-(1-Butynyl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Butynyl)cyclohexanone, also known as BCH, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. BCH belongs to the class of compounds known as alkynyl ketones and has been studied for its ability to inhibit certain enzymes and promote cell death in cancer cells.
科学研究应用
2-(1-Butynyl)cyclohexanone has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell death in cancer cells and have been investigated as potential cancer therapeutics.
作用机制
The mechanism of action of 2-(1-Butynyl)cyclohexanone involves its ability to inhibit the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that package and organize DNA in the cell nucleus. By inhibiting HDAC activity, 2-(1-Butynyl)cyclohexanone promotes the acetylation of histones, which leads to changes in gene expression and ultimately, cell death in cancer cells.
生化和生理效应
2-(1-Butynyl)cyclohexanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of HDAC activity and subsequent changes in gene expression. In addition, 2-(1-Butynyl)cyclohexanone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using 2-(1-Butynyl)cyclohexanone in lab experiments is its relatively simple synthesis method. In addition, 2-(1-Butynyl)cyclohexanone has been shown to have potent anticancer activity, making it a promising candidate for further research. However, one limitation of using 2-(1-Butynyl)cyclohexanone in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on 2-(1-Butynyl)cyclohexanone. One area of interest is the development of more potent and selective HDAC inhibitors, which may have increased efficacy and reduced toxicity compared to 2-(1-Butynyl)cyclohexanone. In addition, the use of 2-(1-Butynyl)cyclohexanone in combination with other anticancer agents may enhance its therapeutic potential. Finally, the investigation of the molecular mechanisms underlying the anticancer activity of 2-(1-Butynyl)cyclohexanone may provide insights into novel targets for cancer therapy.
Conclusion
In conclusion, 2-(1-Butynyl)cyclohexanone is a promising compound that has been studied for its potential therapeutic applications in cancer treatment. Its ability to inhibit HDAC activity and induce cell death in cancer cells make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential toxicity. The future directions for research on 2-(1-Butynyl)cyclohexanone are diverse and may lead to the development of more effective cancer therapeutics.
合成方法
The synthesis of 2-(1-Butynyl)cyclohexanone involves the reaction of cyclohexanone with propargyl bromide in the presence of a base such as sodium hydride. The resulting product is then subjected to hydrogenation to yield 2-(1-Butynyl)cyclohexanone. The synthesis of 2-(1-Butynyl)cyclohexanone is relatively straightforward and has been reported in several studies.
属性
CAS 编号 |
116373-17-2 |
|---|---|
产品名称 |
2-(1-Butynyl)cyclohexanone |
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
2-but-1-ynylcyclohexan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2,4-5,7-8H2,1H3 |
InChI 键 |
BPGVMTFAFHATOL-UHFFFAOYSA-N |
SMILES |
CCC#CC1CCCCC1=O |
规范 SMILES |
CCC#CC1CCCCC1=O |
同义词 |
Cyclohexanone, 2-(1-butynyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



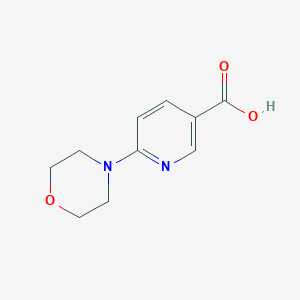
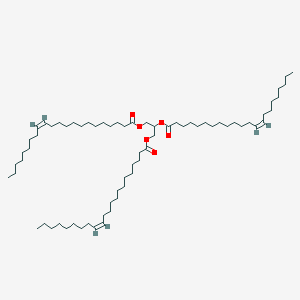
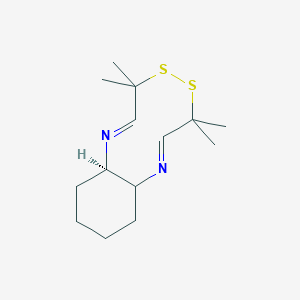
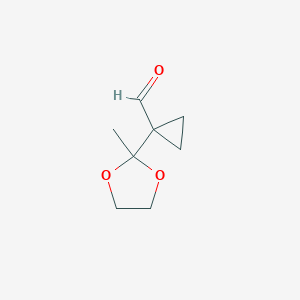
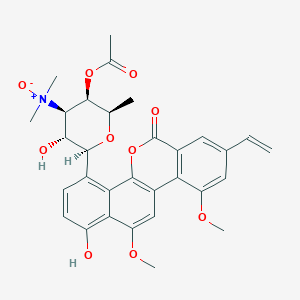
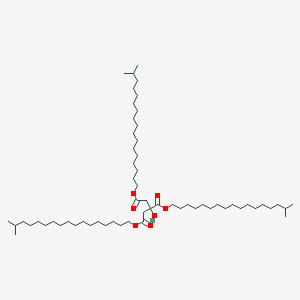
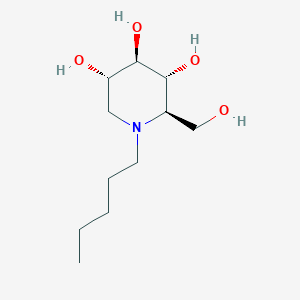
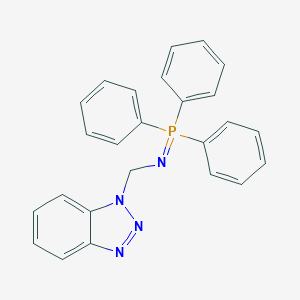
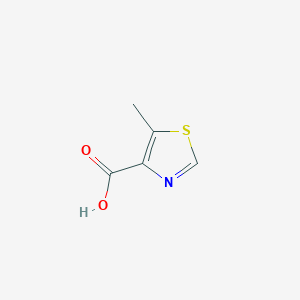
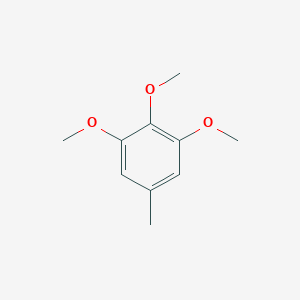
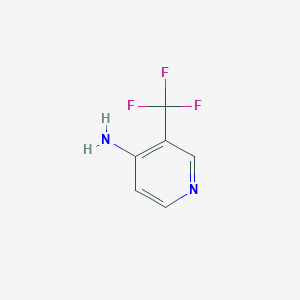
![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)
